N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is a complex organic compound characterized by the presence of a methoxyphenyl group, a ketone, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scalable production could be achieved through optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID involves its interaction with various molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the ketone and amino groups can form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the amino and ketone groups.
4-Methoxyphenylglyoxal: Shares the methoxyphenyl group but differs in the presence of the glyoxal moiety.
Uniqueness
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17NO4 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-[[3-(4-methoxyphenyl)-3-oxopropyl]-methylamino]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-14(9-13(16)17)8-7-12(15)10-3-5-11(18-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
JVVOTBWQGYWMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)C1=CC=C(C=C1)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.